molecular formula C15H20N2O B1683356 4-(3-Piperidin-1-ylpropoxy)benzonitrile CAS No. 146440-20-2

4-(3-Piperidin-1-ylpropoxy)benzonitrile

Cat. No.: B1683356
CAS No.: 146440-20-2
M. Wt: 244.33 g/mol
InChI Key: RHMNKKOAWUCDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Piperidin-1-ylpropoxy)benzonitrile, which is also known under the research code UCL-2138 , is a chemical compound provided for research and development purposes. It has a molecular formula of C15H20N2O and a molecular weight of 244.33 g/mol . The compound features a benzonitrile group linked via a propoxy chain to a piperidine moiety, a structure common in compounds investigated for various biological activities . As a building block in medicinal chemistry, this compound is strictly intended for laboratory research use and is not meant for human consumption, diagnostic applications, or any form of personal use. Researchers can utilize this chemical in their investigations, including but not limited to, the synthesis of more complex molecules or as a reference standard in analytical studies. For comprehensive handling and safety information, researchers should consult the relevant Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146440-20-2

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

4-(3-piperidin-1-ylpropoxy)benzonitrile

InChI

InChI=1S/C15H20N2O/c16-13-14-5-7-15(8-6-14)18-12-4-11-17-9-2-1-3-10-17/h5-8H,1-4,9-12H2

InChI Key

RHMNKKOAWUCDRK-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)C#N

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UCL-2138, UCL 2138, UCL2138

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(3-Piperidin-1-ylpropoxy)benzonitrile

The most common and established method for synthesizing this compound is a multistep approach culminating in a Williamson ether synthesis. This pathway offers a reliable and efficient route to the target molecule from readily available starting materials.

Multistep Synthesis Approaches

The synthesis is conceptually broken down into three main stages: the preparation of the key intermediates followed by their final coupling.

Synthesis of Intermediate 1: 4-Cyanophenol . This intermediate can be prepared via several methods, including the ammoxidation of p-cresol (B1678582) or the reaction of 4-bromophenol (B116583) with copper(I) cyanide.

Synthesis of Intermediate 2: 1-(3-Chloropropyl)piperidine (B110583) . This alkylating agent is typically synthesized by the reaction of piperidine (B6355638) with a suitable 3-carbon electrophile bearing two leaving groups, such as 1-bromo-3-chloropropane. chemicalbook.com The more reactive bromine atom is displaced by the piperidine nitrogen, leaving the chloro group for the subsequent ether synthesis.

Final Coupling Reaction . The final step involves the formation of the ether linkage by reacting the sodium or potassium salt of 4-cyanophenol (a nucleophile) with 1-(3-chloropropyl)piperidine (an electrophile).

Key Intermediates and Reaction Conditions

The success of the synthesis hinges on the effective formation and reaction of two key intermediates under specific conditions.

Key Intermediates :

4-Cyanophenol : Also known as 4-hydroxybenzonitrile, this compound provides the benzonitrile (B105546) moiety and the phenolic oxygen for ether formation.

1-(3-Chloropropyl)piperidine : This serves as the electrophilic component, providing the three-carbon propyl linker and the piperidine ring. It is often used as its hydrochloride salt for stability and ease of handling. chemicalbook.cominnospk.com

The final coupling reaction, a Williamson ether synthesis, is typically performed under basic conditions to deprotonate the phenol, thereby activating it as a potent nucleophile (phenoxide). Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). The reaction is generally carried out in a polar aprotic solvent, such as acetone (B3395972), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the base while not interfering with the nucleophile.

StepReactantsReagents & ConditionsProduct
Intermediate 1 Piperidine, 1-Bromo-3-chloropropaneToluene, NaOH (aq), Phase-transfer catalyst (e.g., TBAB), 40°C1-(3-Chloropropyl)piperidine
Intermediate 2 4-HydroxybenzaldehydeHydroxylammonium sulfate, Formic acid4-Cyanophenol
Final Product 4-Cyanophenol, 1-(3-Chloropropyl)piperidineK₂CO₃, Acetone or DMF, RefluxThis compound

Specific Reaction Mechanisms Employed in Synthesis

The core chemical transformation in the synthesis of this compound is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. dtic.mil

The mechanism involves the following steps:

Deprotonation : A base removes the acidic proton from the hydroxyl group of 4-cyanophenol, forming a nucleophilic phenoxide anion.

Nucleophilic Attack : The newly formed 4-cyanophenoxide ion attacks the carbon atom bonded to the chlorine in 1-(3-chloropropyl)piperidine. This attack occurs from the side opposite to the chlorine atom (backside attack).

Transition State : A transient trigonal bipyramidal transition state is formed where the oxygen-carbon bond is partially formed and the carbon-chlorine bond is partially broken.

Displacement and Product Formation : The chloride ion is displaced as a leaving group, and the new carbon-oxygen ether bond is fully formed, resulting in the final product, this compound.

This Sₙ2 mechanism is highly efficient because the electrophilic carbon on the propyl chain is a primary carbon, which is sterically accessible and not prone to competing elimination reactions. dtic.mil

Advanced Synthetic Strategies for Novel this compound Analogues

To explore structure-activity relationships and develop new materials, chemists often synthesize analogues of a lead compound. Advanced strategies for creating novel analogues of this compound focus on modifying its core structure through functional group interconversions or by introducing chirality.

Functional Group Interconversions and Derivatization

The structure of this compound offers several sites for chemical modification to generate a library of analogues.

Modification of the Nitrile Group : The nitrile moiety is a versatile functional group that can be transformed into other functionalities. researchgate.net

Hydrolysis : Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, respectively.

Reduction : The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition : 1,3-dipolar cycloaddition reactions with azides can transform the nitrile group into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Derivatization of the Piperidine Ring : The piperidine ring can be modified prior to its coupling with the benzonitrile core. Commercially available or synthetically prepared substituted piperidines (e.g., 4-hydroxypiperidine, piperidine-4-carboxylic acid) can be used as starting materials to introduce functional groups onto the heterocyclic ring. dtic.mil

Starting MoietyReaction TypeReagentsResulting Functional Group
BenzonitrileHydrolysis (Acidic)H₃O⁺, ΔCarboxylic Acid
BenzonitrileHydrolysis (Basic)NaOH, H₂O, ΔCarboxamide
BenzonitrileReductionLiAlH₄ or H₂/CatalystAminomethyl
BenzonitrileCycloadditionSodium Azide (NaN₃)Tetrazole
PiperidineN-Alkylation4-Substituted Piperidine + 1-Bromo-3-chloropropaneSubstituted Piperidine Analogue

Yield Optimization and Scalability in Laboratory Synthesis (General)

Optimizing the yield and ensuring the scalability of a synthetic procedure from a laboratory scale to larger quantities are critical aspects of chemical process development. For the synthesis of compounds like this compound, several factors can be fine-tuned to achieve these goals.

Yield Optimization:

The yield of the Williamson ether synthesis step can be optimized by carefully selecting the reaction parameters. The choice of base is crucial; a moderately strong base like potassium carbonate is often effective for deprotonating the phenolic hydroxyl group of 4-cyanophenol without causing decomposition of the reactants or products. The solvent also plays a significant role. A polar aprotic solvent such as acetone or dimethylformamide (DMF) can effectively solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion and promoting the desired SN2 reaction.

Temperature and reaction time are interdependent parameters that must be optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. Therefore, finding the optimal temperature that provides a reasonable reaction rate with minimal byproduct formation is key. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation.

For the second step, the nucleophilic substitution of the chloro intermediate with piperidine, yield can be optimized by controlling the stoichiometry of the reactants. Using a slight excess of piperidine can help drive the reaction to completion. The choice of solvent and temperature is also important here to ensure efficient reaction and minimize side reactions.

Scalability:

Scaling up a reaction from a few milligrams to a multigram or kilogram scale presents several challenges. For the Williamson ether synthesis, heat transfer can become an issue in larger reaction vessels. Exothermic reactions that are easily controlled on a small scale may require more sophisticated cooling systems on a larger scale. The efficiency of stirring is also critical to ensure homogeneity and consistent heat distribution.

The work-up and purification procedures must also be scalable. For instance, extractions that are straightforward in a small separatory funnel can become cumbersome and time-consuming on a large scale. Alternative purification methods, such as crystallization or scalable chromatography techniques, may need to be developed.

When considering scalability, the safety of the process is paramount. The use of flammable solvents, reactive reagents, and exothermic reactions requires careful risk assessment and the implementation of appropriate safety measures. The choice of reagents and solvents may also be influenced by their cost and availability on a larger scale. For industrial applications, continuous flow chemistry offers a scalable and often safer alternative to traditional batch processing, allowing for better control over reaction parameters and improved heat and mass transfer.

Below are interactive data tables summarizing the key parameters for the synthesis of this compound and the reagents involved.

Table 1: Synthetic Protocol for this compound

Step Reaction Reactants Reagents/Solvents Conditions Product
1 Williamson Ether Synthesis 4-Cyanophenol, 1-Bromo-3-chloropropane Potassium Carbonate, Acetone Reflux, Overnight 4-(3-Chloropropoxy)benzonitrile

Table 2: Compound Information

Compound Name Structure Molecular Formula Molar Mass ( g/mol ) Role in Synthesis
4-Cyanophenol C7H5NO 119.12 Starting Material
1-Bromo-3-chloropropane C3H6BrCl 157.44 Alkylating Agent
Potassium Carbonate K2CO3 138.21 Base
Acetone C3H6O 58.08 Solvent
4-(3-Chloropropoxy)benzonitrile C10H10ClNO 195.65 Intermediate
Piperidine C5H11N 85.15 Nucleophile
Toluene C7H8 92.14 Solvent
Sodium Hydroxide NaOH 40.00 Base

Structure Activity Relationships Sar and Structural Modifications

Systematic SAR Studies on the Piperidine (B6355638) Moiety

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern and conformation significantly influence biological activity. ajchem-a.comnih.gov

The biological activity of piperidine-containing compounds can be sensitive to the presence, nature, and position of substituents on the heterocyclic ring. ajchem-a.comnih.gov SAR studies on related scaffolds have shown that even minor modifications can lead to substantial changes in potency.

For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the substitution on the piperidine nitrogen was explored. Removal of an isopropyl group from the piperidine ether resulted in a much less active compound. nih.gov Conversely, a methylpiperidine ether analogue was found to be equipotent with the isopropyl version, indicating that small alkyl groups are tolerated and can maintain or enhance activity. nih.gov Moving the N-methylpiperidine group from the 4-position to the 3-position was also tolerated but resulted in a less active compound. nih.gov

In other series, the piperidine ring itself has been identified as a critical structural element for activity at certain receptors. nih.gov For example, replacing a piperazine (B1678402) ring with a piperidine ring has been shown to dramatically increase affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov This highlights the importance of the specific heterocyclic scaffold for dual-target activity.

The introduction of substituents can also influence physicochemical properties. For example, the presence of a methyl group on the piperidine ring can affect the molecule's lipophilicity and metabolic stability. ajchem-a.com The table below illustrates hypothetical SAR trends for substitutions on the piperidine ring of 4-(3-Piperidin-1-ylpropoxy)benzonitrile, based on findings from related compounds.

Table 1: Hypothetical Effect of Piperidine Ring Substituents on Biological Activity

Modification on Piperidine Moiety Position of Substitution Hypothetical Change in Activity Rationale/Reference Principle
Addition of small alkyl group (e.g., Methyl) N-1 (if N is modified) or C-4 May be tolerated or increase activity Small alkyl groups can enhance hydrophobic interactions without causing steric hindrance. nih.gov
Addition of bulky group (e.g., Isopropyl) C-4 May increase or decrease activity Activity depends on the size and shape of the target's binding pocket. nih.gov
Introduction of polar group (e.g., -OH) C-4 Likely to decrease activity May disrupt critical hydrophobic interactions unless a specific hydrogen bond can be formed.

The piperidine ring typically adopts a low-energy chair conformation. Substituents on the ring can exist in either an axial or equatorial position, and the preferred orientation can significantly impact how the molecule interacts with its biological target. acs.org The conformational behavior of the ring is influenced by various factors, including steric repulsion, hyperconjugation, and charge-dipole interactions. researchgate.netresearchgate.net

The orientation of substituents affects the three-dimensional shape of the molecule and the presentation of key pharmacophoric features to the receptor. For SAR, it is critical to consider that the lowest energy conformation in solution may not be the bioactive conformation adopted upon binding. The piperidine scaffold provides a rigid framework that can pre-organize substituents into a specific spatial arrangement, potentially reducing the entropic penalty of binding. nih.govresearchgate.net

Computational and NMR studies on fluorinated piperidines have shown that electronegative substituents can have a profound effect on conformational preference, often favoring an axial orientation due to stabilizing hyperconjugation and charge-dipole interactions. researchgate.net While this compound itself is unsubstituted on the piperidine ring, this principle is important when considering potential modifications. The introduction of substituents would necessitate an analysis of the resulting conformational changes and their impact on the molecule's ability to fit within the target's binding site.

SAR of the Propoxy Linker in this compound Analogues

The three-carbon propoxy chain serves as a linker, connecting the basic piperidine head to the aromatic benzonitrile (B105546) tail. The length, composition, and flexibility of this linker are critical determinants of biological activity. nih.govnih.gov

The length of the alkyl or alkoxy linker is a crucial parameter in SAR studies. It dictates the distance and relative orientation between the two terminal pharmacophores (piperidine and benzonitrile). An optimal linker length allows both ends of the molecule to engage simultaneously and effectively with their respective binding pockets on the target protein.

Shortening the Linker: A shorter linker (e.g., ethoxy) might bring the piperidine and benzonitrile moieties too close, potentially causing steric clashes within the binding site or preventing optimal interaction of one or both groups.

Table 2: Hypothetical Effect of Linker Variation on Biological Activity

Linker Modification Example Hypothetical Change in Activity Rationale/Reference Principle
Shorten Length Ethoxy (-O-CH₂-CH₂-) Likely decrease May not provide sufficient distance for optimal binding of terminal groups.
Lengthen Length Butoxy (-O-CH₂-CH₂-CH₂-CH₂-) Decrease or Increase Outcome depends on the specific topology of the target binding site. nih.gov
Heteroatom Substitution Thioether (-S-CH₂-CH₂-CH₂-) Variable Alters bond angles, polarity, and metabolic stability.

The flexibility of the propoxy linker is a double-edged sword in drug design. A flexible linker, like the propoxy chain, allows the molecule to adopt various conformations, which can be advantageous for finding an optimal binding pose within the active site. nih.govresearchgate.net This adaptability can enhance the interaction between the molecule and the target protein.

However, excessive flexibility comes at a cost. A highly flexible linker has a significant number of rotatable bonds, leading to a greater entropic penalty upon binding. nih.govresearchgate.net When the molecule binds to its target, it becomes locked in a single conformation, and the loss of this conformational freedom is energetically unfavorable. Therefore, a balance must be struck. Linkers with moderate flexibility are often ideal. nih.gov The strain and flexibility of a linker can have a substantial impact on binding affinity even when the terminal fragments are optimally positioned. nih.gov Optimizing the linker to reduce conformational flexibility without introducing strain can be a key strategy in fragment-based drug discovery. researchgate.net

SAR of the Benzonitrile and Aryl Moiety

The 4-cyanophenyl group is the third key component of the molecule. The nitrile group is a polar, electron-withdrawing feature that can act as a hydrogen bond acceptor. The aromatic ring provides a scaffold for van der Waals and π-π stacking interactions within the binding site.

SAR studies on this moiety would involve:

Positional Isomerism: Moving the propoxy-piperidine substituent to the meta (3-position) or ortho (2-position) of the benzonitrile. This would drastically alter the geometry of the molecule and its ability to interact with the target. The para-substitution pattern is often optimal for extending into a specific sub-pocket of a binding site.

Substitution on the Aryl Ring: Introducing various substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at different positions on the benzene (B151609) ring can probe the electronic and steric requirements of the binding pocket. For example, adding a fluorine or chlorine atom could enhance binding through halogen bonding or by modifying the electronic nature of the ring. nih.gov

Replacement of the Nitrile Group: Substituting the cyano group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or hydrogen bond acceptors (e.g., amide, sulfone) would test the specific role of the nitrile in target binding.

Aryl Ring Replacement: Replacing the benzene ring with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene) can significantly alter the electronic distribution, solubility, and metabolic properties of the compound. However, such modifications often greatly reduce activity if the aryl ring is critical for binding. nih.gov

Modifications to the Benzonitrile Substituent and Phenyl Ring

The benzonitrile moiety is a critical component for the biological activity of many compounds in this class. The position of the nitrile group on the phenyl ring is often crucial. For instance, in the context of aromatase inhibitors, a para-substituted nitrile is considered essential for inhibitory activity, as it is believed to mimic the carbonyl group of the natural substrate, androst-4-ene-3,17-dione, by acting as a hydrogen bond acceptor. nih.gov

Modifications to the phenyl ring itself, such as the introduction of substituents, can significantly alter the compound's binding affinity and selectivity for various receptors. In related N-(1-benzylpiperidin-4-yl)phenylacetamide analogs, which share the piperidine feature, halogen substitution on the aromatic ring has been shown to increase affinity for sigma-2 (σ₂) receptors while maintaining a similar affinity for sigma-1 (σ₁) receptors. nih.gov Specifically, introducing halogens to the aromatic rings of both the phenylacetamide and benzyl (B1604629) groups led to a notable increase in σ₂ receptor affinity. nih.gov

Furthermore, the electronic properties of substituents on the phenyl ring can have a profound impact. In a series of fenpropimorph-derived compounds, the presence of an electron-withdrawing nitro group on the phenyl ring resulted in more potent sigma receptor ligands compared to the corresponding fluorinated derivatives. nih.govacs.org This suggests that the electron-withdrawing nature of the substituent enhances binding to the σ₁ receptor. nih.govacs.org Conversely, adding electron-donating groups like hydroxyl (OH), methoxy (OMe), or amino (NH₂) groups to the phenylacetamide ring of N-benzylpiperidine analogs resulted in weak or negligible affinity for σ₂ receptors, though they retained moderate affinity for σ₁ receptors. nih.gov

Bioisosteric Replacements of the Nitrile Group

Bioisosterism is a widely used strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties by replacing a functional group with another that has similar physicochemical characteristics. researchgate.netbaranlab.org The nitrile group in this compound is a key pharmacophoric feature, but its replacement with other functional groups has been explored to modulate activity.

The nitrile group can be considered a bioisostere for halogens like iodine in certain contexts. For example, in a series of compounds developed as maxi-K channel openers, the replacement of an aromatic nitrile with an iodine atom resulted in an equipotent analog, suggesting some functional similarity between these groups in that specific scaffold. nih.gov However, this is not a universal rule, as the hydrogen-bonding capability of the nitrile is sometimes critical for activity. nih.gov

Heterocyclic rings are common bioisosteres for various functional groups. researchgate.netnih.gov Five-membered azoles, for instance, are frequently used as bioisosteres for ester and amide groups to improve metabolic stability. researchgate.net While direct replacement of the nitrile in the this compound series with specific heterocycles is not extensively documented in the provided results, this remains a viable strategy in medicinal chemistry. For example, 1,3,4-oxadiazoles have been shown to be effective bioisosteres that can maintain or improve biological activity. nih.gov

The following table summarizes common bioisosteric replacements for functional groups, which can be conceptually applied to the nitrile moiety.

Original GroupPotential Bioisostere(s)Rationale for Replacement
Nitrile (–C≡N) Halogens (e.g., -I, -Br, -Cl)Similar size and electronic properties in some contexts. nih.gov
Carboxylic Acid (–COOH)Can act as a hydrogen bond acceptor.
TetrazoleOften used as a bioisostere for a carboxylic acid, which shares some properties with nitriles.
OxadiazoleCan mimic the electronic and steric properties of amides and esters. nih.govresearchgate.net
ThiazoleA five-membered heterocyclic ring used to modulate physicochemical properties. nih.gov

Influence of Aryl Ring Substituents on Biological Profiles

The substitution pattern on the aryl (phenyl) ring significantly influences the biological activity and selectivity of compounds related to this compound. The position and nature of these substituents dictate interactions with target receptors.

In studies of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, it was found that 3-substituted compounds generally displayed higher affinity for both σ₁ and σ₂ receptors compared to their 2- and 4-substituted counterparts. nih.gov The selectivity for σ₁ receptors followed a trend of 3-position > 2-position ≈ 4-position for substituents like Cl, Br, F, NO₂, and OMe. nih.gov

The electronic nature of the substituent is a key determinant of activity. As noted previously, electron-withdrawing groups on the phenyl ring of fenpropimorph (B1672530) derivatives, such as a nitro group, were found to enhance binding with the σ₁ receptor. nih.govacs.org In contrast, a study on 3-aryl-4-hydroxycoumarin derivatives found that the introduction of electron-donating methoxy groups to the aromatic rings appeared to favor antiviral activity. mdpi.comnih.gov

The following table presents SAR data for substituents on the phenyl ring of a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs, which share a core piperidine structure.

CompoundPhenylacetamide Ring Substituentσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
1 H3.90240
5 3-Cl1.8368.3
9 3-F2.50120
11 2-F3.56667
20 3-NO₂2.1095.7

Data sourced from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives. nih.gov

Comparative SAR Across Different Target Classes

The this compound scaffold and its analogs are known to interact with multiple biological targets, including sigma (σ) receptors and dopamine (B1211576) receptors. The structural modifications that enhance affinity for one target may decrease it for another, highlighting the importance of comparative SAR studies for developing selective ligands.

A key area of divergence in SAR is seen between dopamine and sigma receptors. While both receptor families can accommodate piperidine scaffolds, the specific structural requirements for high-affinity binding differ. researchgate.netchemrxiv.org For instance, research on a piperidine scaffold that evolved from dopamine D₄ ligands to sigma-1 modulators highlighted key SAR components that lead to this divergence in activity. researchgate.netchemrxiv.org In one study, the spiro[1,2,4-benzotriazine-3(4H),4′-(1′-methyl)piperidine] derivative showed an affinity for the σ₁ receptor that was three orders of magnitude lower than its corresponding benzyl derivative, emphasizing the importance of an aromatic moiety for σ₁ binding, a feature often found in dopamine antagonists as well. mdpi.com

Within the same receptor family, SAR can also vary significantly between subtypes. For N-(1-benzylpiperidin-4-yl)arylacetamide analogs, halogen substitution on the aromatic ring generally increased affinity for σ₂ receptors while having a lesser effect on σ₁ affinity, thereby altering the selectivity profile. nih.gov In contrast, replacing the phenyl ring of the phenylacetamide moiety with an imidazole (B134444) or pyridyl ring led to a dramatic loss of affinity for σ₁ receptors and no significant binding at σ₂ receptors. nih.gov

The table below illustrates the binding affinities of selected compounds from a series of indole (B1671886) and benzofuran (B130515) analogs at dopamine and sigma receptors, demonstrating how structural changes affect selectivity across different target classes.

CompoundRing SystemD₂ Kᵢ (nM)D₃ Kᵢ (nM)σ₁ Kᵢ (nM)σ₂ Kᵢ (nM)
13 7-Azaindole (B17877)1101801.712
21 Benzofuran1101500.5>350
22 Benzofuran801001.1>350

Data sourced from a study on indole, azaindole, benzofuran, and benzothiophene (B83047) analogs. nih.gov

This data shows that while the benzofuran analogs 21 and 22 are non-selective between D₂ and D₃ receptors, they exhibit high affinity and selectivity for σ₁ over σ₂ receptors. nih.gov Conversely, the 7-azaindole analog 13 has high affinity for both σ₁ and σ₂ receptors. nih.gov Such comparative analyses are crucial for the rational design of selective ligands for specific therapeutic targets.

Molecular Mechanism of Action and Target Interactions

Structural Biology of 4-(3-Piperidin-1-ylpropoxy)benzonitrile-Target Complexes

X-ray Crystallography of Compound-Protein Complexes

As of the current date, no X-ray crystallography studies for this compound bound to a protein have been deposited in the Protein Data Bank (PDB) or discussed in published research articles. This absence of data means that there are no experimentally determined three-dimensional structures that would reveal the precise orientation and conformation of the compound within a biological target.

Computational Chemistry and in Silico Modeling

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a key computational method used to predict the preferred orientation of one molecule when bound to a second. wjarr.com This technique is crucial for understanding how a ligand, such as 4-(3-Piperidin-1-ylpropoxy)benzonitrile, might interact with a biological target, typically a protein or enzyme.

Ligand-protein docking simulations are performed to place a ligand into the binding site of a protein and estimate the affinity and stability of the resulting complex. For this compound, this process would involve preparing a 3D structure of the molecule and docking it against a library of known protein structures, particularly those implicated in disease pathways where piperidine (B6355638) and benzonitrile (B105546) moieties are known to be active.

The primary goals of these simulations are:

Binding Affinity Prediction: To calculate a scoring function that estimates the binding free energy (measured in kcal/mol), indicating the strength of the interaction. A lower score typically suggests a more favorable binding.

Binding Mode Analysis: To identify the specific orientation (pose) of the ligand within the protein's active site. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. For instance, studies on other piperidine derivatives have successfully elucidated binding modes within targets like the µ-opioid receptor, identifying critical residues involved in the interaction. tandfonline.com

Target Validation: By docking the compound against various potential targets, researchers can hypothesize its mechanism of action.

A typical workflow for a docking study of this compound is outlined in the table below.

StepDescriptionTools Commonly Used
1. Preparation of Receptor The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.AutoDock Tools, Schrödinger Maestro, MOE
2. Preparation of Ligand A 3D model of this compound is generated and energy-minimized to find its most stable conformation.ChemDraw, Avogadro, Open Babel
3. Grid Box Generation A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.AutoDock, Glide, GOLD
4. Docking Simulation The software systematically explores different conformations and orientations of the ligand within the grid box, calculating the binding score for each pose.AutoDock Vina, Glide, GOLD
5. Analysis of Results The resulting poses are analyzed to identify the one with the best score and the most plausible interactions with key amino acid residues in the active site.PyMOL, Discovery Studio, VMD

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com Conversely, a single compound like this compound can be screened against a panel of potential protein targets to identify novel biological activities, a process known as reverse docking or target fishing.

Structure-based virtual screening (SBVS) is a common approach where the compound of interest is docked against numerous protein structures. nih.gov This can uncover unexpected therapeutic targets for the molecule, potentially leading to drug repurposing or the discovery of entirely new mechanisms of action. Pharmacophore-based screening is another method where a model is built based on the steric and electronic features of the active compound, which is then used to search for matching features in target binding sites. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics (General)

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. researchgate.net This provides deeper insights into the stability of the complex and the conformational changes that occur during binding.

Both ligands and proteins are flexible entities, and their conformational changes are often crucial for binding. MD simulations can reveal how this compound and its target protein adapt to each other upon binding. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and is structurally stable.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain protein regions can highlight flexible loops that may be important for ligand entry or binding.

These simulations, often run for hundreds of nanoseconds, confirm the stability of interactions predicted by docking and provide a more accurate assessment of the binding event. researchgate.net

Biological interactions occur in an aqueous environment, and water molecules play a critical role in mediating or competing with ligand-protein interactions. MD simulations explicitly model the effects of the solvent. They can show how water molecules in the active site are displaced upon ligand binding and how they form hydrogen bond networks that can either stabilize or destabilize the complex. nih.gov Techniques like MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) are often used with MD trajectories to calculate the binding free energy, providing a more accurate estimation than docking scores alone by accounting for solvent effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. uobasrah.edu.iq For a compound like this compound, a QSAR study would typically involve synthesizing and testing a series of analogues with modifications to the piperidine, propoxy linker, or benzonitrile ring.

The process involves calculating various molecular descriptors for each compound, which quantify its physicochemical properties. These can include:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Electronic descriptors: Such as atomic charges and orbital energies (e.g., HOMO/LUMO). uobasrah.edu.iq

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP).

Development of QSAR Models for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For sigma-1 receptor ligands, QSAR models are crucial for predicting the binding affinity of new, unsynthesized analogs. researchgate.net

The development of a QSAR model involves several steps. First, a dataset of compounds with known binding affinities for the σ1 receptor is compiled. These compounds often include derivatives of known scaffolds, such as those containing piperidine or piperazine (B1678402) moieties. researchgate.netresearchgate.net Next, various molecular descriptors are calculated for each compound. These descriptors quantify different physicochemical properties of the molecules, such as their hydrophobicity, electronic properties, and steric features. nih.gov Using statistical methods like Multiple Linear Regression (MLR), these descriptors are correlated with the observed biological activity (e.g., pIC50 or pKi values) to generate a predictive model. researchgate.netnih.gov

The resulting QSAR equation can then be used to predict the potency of novel analogs of this compound before they are synthesized. nih.gov These models provide valuable insights into which structural features are critical for high-affinity binding. For instance, a model might reveal that increased lipophilicity in a certain region of the molecule or the presence of an electron-donating group on the benzonitrile ring enhances binding affinity. nih.gov The statistical quality and predictive power of the model are rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds to ensure its reliability. mdpi.comnih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Sigma-1 Ligands
Descriptor ClassSpecific Descriptor ExamplePhysicochemical Property RepresentedPotential Influence on Activity
HydrophobicitylogPLipophilicity or water/oil partition coefficient.Influences membrane permeability and hydrophobic interactions with the receptor. nih.gov
ElectronicHammett constant (σ)Electron-donating or withdrawing nature of substituents.Affects electrostatic interactions and hydrogen bonding capacity. nih.gov
StericMolar Refractivity (MR)Molecular volume and polarizability.Determines the fit of the ligand within the receptor's binding pocket. nih.gov
TopologicalWiener IndexDescribes molecular branching and size.Relates to the overall shape and compactness of the molecule.
3D DescriptorsMolecular Surface AreaThe three-dimensional surface of the molecule.Impacts how the ligand interacts with the receptor surface. nih.gov

Application of Machine Learning in Predictive Compound Activity (General)

Machine learning (ML), a subset of artificial intelligence, is increasingly used to build sophisticated predictive models in medicinal chemistry. mdpi.com Unlike traditional QSAR, which often relies on linear regression, ML algorithms can capture complex, non-linear relationships between molecular features and biological activity. researchgate.net These methods learn from large datasets of chemical structures and their associated experimental activities to predict the properties of new molecules. mdpi.com

For predicting the activity of compounds like this compound, various ML models can be employed. Algorithms such as Random Forests, Support Vector Machines (SVM), and Gradient Boosting are trained on extensive datasets of known sigma-1 receptor ligands. mdpi.comresearchgate.net The input for these models can range from simple molecular fingerprints, which represent the presence or absence of specific structural fragments, to a wide array of calculated molecular descriptors. mdpi.com

The application of these predictive models can significantly accelerate the initial stages of drug discovery. researchgate.net They can be used to rapidly screen vast virtual libraries containing millions of compounds to identify those with a high predicted probability of being active against the σ1 receptor. This in silico screening reduces the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. mdpi.com Furthermore, ML models can provide insights into the complex structure-activity relationships that govern ligand binding, guiding the design of more potent and selective molecules. researchgate.net

Table 2: Comparison of Machine Learning Models in Predictive Chemistry
Machine Learning ModelGeneral PrincipleApplication in Predicting Compound Activity
Random ForestAn ensemble method using multiple decision trees to improve predictive accuracy and control over-fitting.Effective for both classification (active/inactive) and regression (predicting potency) tasks with complex datasets. researchgate.net
Support Vector Machine (SVM)Finds an optimal hyperplane that separates data points of different classes in a high-dimensional space.Widely used for classifying compounds as active or inactive based on their molecular descriptors.
Gradient BoostingAn ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one.Often yields highly accurate predictions for QSAR and other property prediction tasks. mdpi.com
Deep Neural Networks (DNN)Multi-layered networks of neurons that can learn intricate patterns from large and complex datasets.Applied in advanced QSAR, de novo drug design, and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Pharmacophore Modeling and Ligand-Based Drug Design

Ligand-based drug design is a strategy employed when the three-dimensional structure of the target receptor is unknown or not well-defined. acs.org This approach relies on the principle that molecules with similar biological activities often share common structural features responsible for their interaction with the target. Pharmacophore modeling is a cornerstone of ligand-based design, defining the essential 3D arrangement of chemical features necessary for a molecule to be recognized by a specific receptor. researchgate.netresearchgate.net

Generation of Pharmacophore Hypotheses

A pharmacophore hypothesis is a 3D model that encapsulates the key molecular interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged/ionizable groups, that are critical for binding to a biological target. pharmacophorejournal.comjyoungpharm.org To generate a pharmacophore model for sigma-1 receptor antagonists, a set of known active ligands, including compounds structurally related to this compound, is selected. nih.gov

Software programs align these molecules in 3D space to identify the common chemical features and their spatial relationships. pharmacophorejournal.com The result is a hypothesis that can be used as a 3D query to search virtual compound databases for new molecules that fit the model, and are therefore likely to be active. pharmacophorejournal.com For σ1 ligands, a typical pharmacophore model includes a positive ionizable feature (corresponding to the basic nitrogen atom in the piperidine ring), one or more hydrophobic regions, and sometimes an aromatic ring feature. nih.govproquest.com The distances and angles between these features are precisely defined in the model. pharmacophorejournal.com The validity of a generated pharmacophore hypothesis is often tested by its ability to distinguish known active compounds from inactive ones (decoys) in a database. jyoungpharm.org

Table 3: Common Pharmacophoric Features for Sigma-1 Receptor Antagonists
Pharmacophoric FeatureChemical Moiety in this compoundType of Interaction with Receptor
Positive Ionizable (PI) / CationicPiperidine NitrogenForms a key ionic or hydrogen bond interaction with acidic residues like Glu172 in the σ1 binding site. proquest.com
Hydrophobic (HYD)Piperidine Ring / Propoxy ChainEngages in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
Aromatic Ring (AR)Benzonitrile RingParticipates in π-π stacking or hydrophobic interactions with aromatic amino acid residues. nih.gov
Hydrogen Bond Acceptor (HBA)Nitrile NitrogenCan potentially form a hydrogen bond with a donor group in the receptor.

Scaffold Hopping and Analog Design

Scaffold hopping is a computational drug design strategy aimed at identifying new molecular core structures (scaffolds) that are structurally different from known active compounds but maintain the same essential 3D arrangement of functional groups required for biological activity. nih.gov This technique is particularly useful for discovering compounds with novel intellectual property, improved pharmacokinetic properties, or different side-effect profiles. kyoto-u.ac.jp

Starting with a known active compound like this compound, scaffold hopping can be performed using pharmacophore models or shape-based similarity searches. The goal is to replace the central piperidine-propoxy-benzonitrile framework with other, isofunctional scaffolds. kyoto-u.ac.jp For example, the piperidine ring could be replaced with other nitrogen-containing heterocycles like morpholine (B109124) or azepane, or the propoxy linker could be substituted with a different chain that maintains the correct distance and orientation between the basic amine and the aromatic group. mdpi.com

The resulting virtual compounds are then evaluated based on how well they fit the pharmacophore model and their predicted binding affinity from docking studies or QSAR models. This approach allows for the exploration of diverse chemical spaces and the design of novel analogs that retain the desired activity at the sigma-1 receptor while possessing entirely new core structures. nih.gov

Table 4: Hypothetical Scaffold Hopping Examples for the Piperidine Moiety
Original Scaffold MoietyPotential Replacement ScaffoldRationale for the Hop
PiperidinePyrrolidineMaintains a basic nitrogen center in a smaller, more rigid five-membered ring.
PiperidineMorpholineIntroduces an oxygen atom, potentially improving solubility and altering hydrogen bonding capacity.
PiperidineAzepaneIncreases ring size and flexibility, which may allow for different interactions within the binding pocket.
PiperidineTropaneA bicyclic system that introduces greater conformational rigidity, potentially improving binding affinity and selectivity.

Preclinical Pharmacological Studies in Vitro

Cellular Assays for Functional Activity

No data were found in the reviewed literature concerning the functional activity of 4-(3-Piperidin-1-ylpropoxy)benzonitrile in cellular assays.

Cell-Based Receptor Activation/Inhibition Studies

Information regarding the ability of this compound to activate or inhibit specific receptors in cell-based assays is not available in the public domain.

Enzyme Inhibition in Cellular Contexts

There are no available studies detailing the inhibitory effects of this compound on specific enzymes within a cellular context.

Gene Expression Modulation in Relevant Cell Lines (e.g., MLL-regulated genes)

The effect of this compound on gene expression, including any potential modulation of MLL-regulated genes, has not been reported in the scientific literature.

Selectivity and Off-Target Profiling

No data are available on the selectivity profile of this compound.

Assessment of Cross-Reactivity with Related Receptors and Enzymes

Studies assessing the cross-reactivity of this compound with related receptors and enzymes have not been identified.

Evaluation of Pan-Assay Interference Compounds (PAINS) (General)

There is no information available regarding the evaluation of this compound as a potential Pan-Assay Interference Compound (PAIN).

Mechanistic Studies in Cellular Models

There is no publicly available information from preclinical in vitro studies detailing the specific molecular mechanisms of this compound in cellular models.

Pathway Analysis and Signaling Cascade Investigations

No studies were identified that have investigated the effects of this compound on specific cellular signaling pathways or cascades.

Biomarker Identification and Validation (General)

There are no published data on the identification or validation of biomarkers associated with the activity of this compound.

Advanced Derivatives and Analogues of 4 3 Piperidin 1 Ylpropoxy Benzonitrile

Design and Synthesis of Conformationally Restricted Analogues (General)

Conformational restriction is a key strategy in medicinal chemistry to enhance the potency and selectivity of a ligand by reducing the entropic penalty upon binding to its target receptor. For a flexible molecule like 4-(3-Piperidin-1-ylpropoxy)benzonitrile, which possesses multiple rotatable bonds in its propoxy linker, fixing its orientation into a more rigid structure can lock the molecule into its bioactive conformation.

The synthesis of such analogues often involves incorporating the flexible fragments into a ring system. For instance, the piperidine (B6355638) ring itself is a form of conformational restriction compared to an acyclic amine. Further rigidity can be introduced by creating polycyclic structures or by introducing rigid spacers. The general synthetic approach for creating conformationally restricted N-arylpiperazine derivatives, which share structural similarities with the piperidine portion of the target compound, involves multi-step classical methodologies. mdpi.com These can include reductive amination to form key intermediates, followed by reactions with sulfonyl chlorides, often utilizing microwave-assisted organic synthesis to improve reaction times and yields. mdpi.com

For example, piperidinone-based structures can serve as conformationally restricted analogues for certain scaffolds. nih.gov The synthesis of these types of compounds can be achieved from starting materials like allylic alcohols, proceeding through lactam intermediates to yield the desired conformationally based analogues. nih.gov By restricting the movement of the side chains attached to the core piperidine structure, these analogues can provide valuable insights into the spatial requirements of the binding pocket.

Bioisosteric Design and Evaluation for Improved Profiles

Bioisosterism involves the substitution of atoms or groups of atoms within a molecule with other, chemically similar atoms or groups, with the aim of creating a new compound that retains the desired biological activity while improving its physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.comsilae.it This rational design approach is critical for optimizing lead compounds. Bioisosteric replacements can be used to modulate lipophilicity, enhance metabolic stability, improve solubility, or reduce toxicity. silae.itbaranlab.org

For this compound, several bioisosteric modifications can be envisioned:

Benzonitrile (B105546) Ring: The nitrile group (C≡N) is a key feature. It can be replaced by other electron-withdrawing groups that can act as hydrogen bond acceptors. The entire para-substituted benzene (B151609) ring could be replaced by heterocyclic rings like pyridine (B92270) or thiophene, or by saturated, three-dimensional scaffolds such as bicyclo[1.1.1]pentane (BCP). nih.gov BCPs, for example, have been shown to improve aqueous solubility and metabolic stability while maintaining or improving bioactivity compared to their phenyl counterparts. nih.gov

Propoxy Linker: The ether oxygen in the propoxy linker (-O-CH₂-CH₂-CH₂-) can be replaced with other groups. A common bioisosteric replacement for an ether linkage is a difluoromethylene ether (-CF₂-O-), which can alter the molecule's electronic properties and metabolic stability. cambridgemedchemconsulting.com

Piperidine Ring: The piperidine ring can be substituted with other saturated heterocycles like morpholine (B109124), thiomorpholine, or piperazine (B1678402) to explore different spatial arrangements and potential new interactions with the biological target.

The evaluation of these bioisosteric analogues involves a careful comparison of their in vitro and in vivo properties against the parent compound to determine if the desired improvements in the pharmacological profile have been achieved. estranky.sk

Original MoietyPotential Bioisosteric ReplacementRationale for Replacement
PhenylPyridyl, ThiopheneModify electronic properties, introduce potential new interactions
PhenylBicyclo[1.1.1]pentane (BCP)Improve solubility and metabolic stability, reduce lipophilicity nih.gov
Nitrile (-C≡N)Aldehyde (-CHO), Ketone (-COR)Maintain hydrogen bonding capability
Ether (-O-)Difluoromethylene ether (-CF₂-O-)Enhance metabolic stability, alter electronics cambridgemedchemconsulting.com
PiperidineMorpholine, PiperazineAlter polarity and hydrogen bonding capacity

Exploration of Hybrid Molecules Incorporating this compound Motifs

Hybrid molecule design, or pharmacophore hybridization, is a strategy that combines two or more distinct pharmacophoric units from different bioactive molecules into a single new chemical entity. The goal is to create a molecule with a dual or synergistic mode of action, potentially leading to improved efficacy or the ability to overcome drug resistance.

The this compound scaffold can be used as a building block in the creation of such hybrid molecules. For example, a pharmacophore-hybridization strategy was employed in the development of NLRP3 inflammasome inhibitors by combining a known inhibitor's acrylic acid derivative structure with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. mdpi.com This approach demonstrates how a piperidinyl-containing scaffold can be chemically modulated and linked to another pharmacophore to generate novel compounds with specific biological activities. mdpi.com

The synthesis of these hybrid molecules often involves coupling the core scaffold with another molecule of interest via a suitable linker. For instance, a carboxylic acid-containing pharmacophore can be coupled to the piperidine nitrogen (if a secondary amine is used as a starting material) or to another functional group on the scaffold using standard peptide coupling reagents like HBTU and HOBt, or by using activating agents like carbonyldiimidazole (CDI). mdpi.com

Hybrid Molecule ConceptPotential Target CombinationSynthetic Strategy
Linking to a Benzimidazole-2-oneNLRP3 Inflammasome InhibitionAmide bond formation using coupling agents (e.g., CDI, HBTU) mdpi.com
Combining with an Acrylamide MoietyCovalent InhibitionNucleophilic addition or amide coupling
Fusing with a Kinase Inhibitor ScaffoldDual Kinase InhibitionMulti-step synthesis involving key intermediates and final coupling reactions

Prodrug Strategies for Improved Pharmacological Properties (General)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. researchgate.net This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, rapid metabolism, or formulation challenges.

For a compound like this compound, several prodrug approaches could be considered. If the compound's activity is hindered by poor membrane permeability, its polarity could be temporarily masked. For instance, if analogues with a free hydroxyl or amino group were designed, these could be esterified or converted to carbamates. These promoieties would then be cleaved in vivo by esterases to release the active parent drug.

Another strategy could involve modifying the benzonitrile group. The nitrile could potentially be hydrolyzed in vivo to a carboxylic acid or an amide, which might be the active form of the drug or an intermediate in its activation. The design of phthalimide (B116566) derivatives that release an active amine-containing drug has also been explored as a prodrug strategy. mdpi.com For example, derivatives of 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide have been studied as potential prodrugs, highlighting a relevant chemical approach for compounds containing a piperazine or piperidine linked by a hydroxypropyl chain. mdpi.com The selection of the appropriate prodrug moiety depends on the specific pharmacokinetic barrier that needs to be addressed and the desired rate and location of drug release in the body.

Future Directions and Research Perspectives

Emerging Methodologies for the Study of 4-(3-Piperidin-1-ylpropoxy)benzonitrile

Future investigations into this compound would benefit from the application of advanced and emerging research methodologies to thoroughly characterize its physicochemical and biological profile.

High-Throughput Screening (HTS): HTS technologies can be employed to rapidly screen this compound against a wide array of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. This would enable a broad assessment of its potential pharmacological activities.

Cryo-Electron Microscopy (Cryo-EM): For any identified protein targets, cryo-EM could be a powerful tool to determine the high-resolution structure of the compound in complex with its biological target. This would provide invaluable insights into its mechanism of action at a molecular level, facilitating structure-based drug design and optimization.

Computational Modeling and Simulation: Advanced computational techniques, including molecular docking and molecular dynamics simulations, can be utilized to predict the binding affinity and mode of interaction of this compound with various receptors. These in silico methods can help prioritize experimental studies and guide the design of derivatives with improved potency and selectivity.

Organ-on-a-Chip Technology: To assess the compound's effects in a more physiologically relevant context, microfluidic organ-on-a-chip models representing various human tissues (e.g., liver, kidney, brain) can be used. This technology allows for the study of compound efficacy and toxicity in a human-relevant system, potentially reducing the reliance on animal models.

Potential for Novel Therapeutic Applications Based on Current Research

While direct research on this compound is limited, the structural motifs present in the molecule—a benzonitrile (B105546) group and a piperidine (B6355638) ring connected by a propoxy linker—are found in compounds with a range of biological activities. This suggests several potential, albeit speculative, therapeutic avenues for investigation.

Neurological Disorders: The piperidine moiety is a common feature in many centrally acting drugs. Depending on its interaction with neurological targets, this compound could be investigated for its potential in treating conditions such as anxiety, depression, or neurodegenerative diseases. For instance, related compounds have been explored as histamine (B1213489) H3 receptor antagonists for promoting wakefulness. researchgate.net

Oncology: Certain benzonitrile derivatives have demonstrated anticancer properties. Future research could explore the cytotoxic or cytostatic effects of this compound against various cancer cell lines.

Inflammatory Conditions: Some compounds containing piperidine scaffolds have been identified as inhibitors of inflammatory pathways, such as the NLRP3 inflammasome. nih.gov Investigating the anti-inflammatory potential of this compound could open up possibilities for its use in treating chronic inflammatory diseases.

A summary of potential therapeutic areas based on related compound research is presented in the table below.

Therapeutic AreaRationale Based on Structurally Related Compounds
Neurological DisordersPiperidine is a key scaffold for many CNS-active agents.
OncologyBenzonitrile derivatives have shown promise as anticancer agents.
Inflammatory DiseasesPiperidine-containing molecules have been shown to inhibit key inflammatory pathways. nih.gov

Integration of Multi-Omics Data in Compound Research (General)

The comprehensive study of a novel compound like this compound would be greatly enhanced by the integration of multi-omics data. This systems biology approach provides a holistic view of the cellular and organismal response to the compound.

Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in cells or tissues treated with the compound, researchers can identify the molecular pathways that are modulated. This can help to elucidate the mechanism of action and identify potential off-target effects.

Proteomics: Proteomic analysis can reveal changes in protein expression and post-translational modifications following compound exposure, providing further insight into the cellular response and identifying direct protein targets.

Metabolomics: This approach involves the study of the complete set of small-molecule metabolites in a biological system. Metabolomics can uncover alterations in metabolic pathways caused by the compound, which can be crucial for understanding its efficacy and toxicity. mdpi.com

Integrating these "omics" datasets can provide a comprehensive biological signature of the compound's activity, aiding in the identification of biomarkers for its effects and paving the way for personalized medicine approaches. nih.gov

Collaborative Research Opportunities and Gaps in Current Knowledge

The most significant gap in our understanding of this compound is the lack of foundational research into its basic properties and biological activities. This presents a wealth of opportunities for collaborative research.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can be mutually beneficial. Academic labs can contribute expertise in basic research and target identification, while industry partners can provide resources for drug development, such as high-throughput screening and medicinal chemistry optimization.

Consortia for Foundational Research: The establishment of a research consortium focused on characterizing understudied compounds, including this compound, could pool resources and expertise. Such a consortium could systematically investigate its synthesis, purification, and initial biological screening.

Open Science Initiatives: An open science approach, where research data and findings are made publicly available in real-time, can accelerate the pace of discovery. This would enable researchers from various disciplines to build upon initial findings and contribute to a more complete understanding of the compound's potential.

Key areas where collaborative research is needed include:

Chemical Synthesis and Characterization: Developing and optimizing a scalable synthesis route for this compound and thoroughly characterizing its physicochemical properties.

In Vitro Biological Profiling: A comprehensive screening of the compound against a wide range of biological targets to identify its primary pharmacological activity.

In Vivo Efficacy and Safety Studies: Once a promising activity is identified, collaborative efforts will be needed to assess its efficacy and safety in preclinical animal models.

By addressing these fundamental gaps in our knowledge through collaborative and interdisciplinary research, the scientific community can unlock the full potential of this compound and other understudied chemical entities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 4-(3-Piperidin-1-ylpropoxy)benzonitrile?

  • Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, benzonitrile derivatives are often synthesized using controlled temperatures (e.g., reflux in DMF at 80–100°C) and solvents like pyridine to stabilize intermediates. Purification requires chromatography or recrystallization to isolate high-purity products . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent polarity for crystallization.

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon assignments (e.g., nitrile peak at ~110 ppm in 13C^{13}C).
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., m/z 271.1782 for C14_{14}H17_{17}N2_2O).
  • FT-IR : Identify functional groups like nitrile (C≡N stretch at ~2230 cm1^{-1}) and ether linkages (C-O at ~1250 cm1^{-1}) .

Q. What functional groups in this compound influence its reactivity?

  • Methodological Answer : The nitrile group (-C≡N) and piperidine-propoxy chain are critical. The nitrile participates in hydrogen bonding and polar interactions, while the piperidine moiety enhances solubility in organic solvents. Reactivity can be modulated by substituting the piperidine nitrogen (e.g., introducing electron-withdrawing groups) to alter charge-transfer properties .

Advanced Research Questions

Q. How does this compound contribute to thermally activated delayed fluorescence (TADF) in OLEDs?

  • Methodological Answer : The compound’s donor-acceptor structure enables intramolecular charge transfer (ICT), critical for TADF. To evaluate efficiency:

  • Device Fabrication : Incorporate the compound into an OLED stack (e.g., ITO/PEDOT:PSS/EML/TPBi/LiF/Al).
  • Photophysical Analysis : Measure photoluminescence quantum yield (PLQY) and electroluminescence (EL) spectra. Compare with derivatives lacking the piperidine-propoxy chain to assess steric effects on TADF .

Q. What pharmacological activities are associated with this compound derivatives, and how are structure-activity relationships (SAR) studied?

  • Methodological Answer : Derivatives show antibacterial and anticancer potential. SAR studies involve:

  • Synthetic Modification : Introduce substituents (e.g., thiazolidinone or triazole rings) to the benzonitrile core.
  • Biological Assays : Test against bacterial strains (e.g., E. coli) or cancer cell lines (e.g., MCF-7) using MIC or MTT assays.
  • Computational Modeling : Perform docking studies to predict binding affinity with targets like DNA gyrase or tubulin .

Q. How can conflicting data on synthesis yields (e.g., 16% vs. 46%) be resolved for derivatives of this compound?

  • Methodological Answer : Conduct a systematic analysis of variables:

  • Reaction Conditions : Compare yields under inert (N2_2) vs. ambient atmospheres.
  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling steps.
  • Kinetic Studies : Use in-situ FT-IR to monitor intermediate formation and identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Piperidin-1-ylpropoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(3-Piperidin-1-ylpropoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.